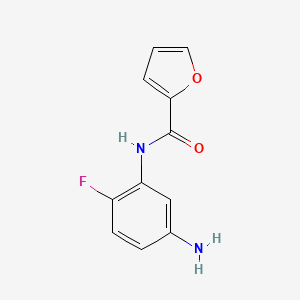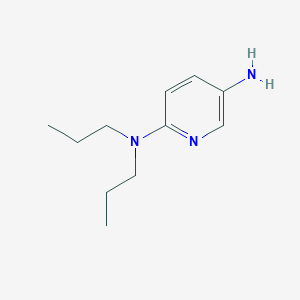![molecular formula C13H20N2O B1320501 [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol CAS No. 898289-58-2](/img/structure/B1320501.png)
[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C13H20N2O . It is also known as 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine . The compound has a molecular weight of 220.3107 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-11,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.科学的研究の応用
Catalytic Conversion of Methane to Methanol
Research Insight : A significant advancement in the heterogeneous catalytic conversion of methane to methanol was reported, where new ligands with tricopper catalysts were synthesized and immobilized on mesoporous silica nanoparticles. This method improved methane turnover by a factor of 30 compared to existing catalysts, showing enhanced selective conversion of methane to methanol under ambient conditions. The aromaticity of the ligand in the catalyst played a crucial role in this process, which was facilitated by hydrogen peroxide in acetonitrile solvent. The improvement in the surface area of the catalysts increased the binding of ligands, resulting in a drastic improvement in catalytic performance of methanol turnover up to 350 (Ahmed et al., 2020).
Synthesis of Functionalized Piperazines and 1,4-Diazepanes
Research Insight : The study reports the asymmetric synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams. These compounds were prepared from corresponding azetidin-2-ones and later transformed into methyl (R)-alkoxy-[(S)-piperazin-2-yl]acetates and methyl (R)-alkoxy-[(S)-1,4-diazepan-2-yl]acetates. The process involved reduction with sodium borohydride in ethanol and treatment with hydrogen chloride in methanol. This synthesis pathway opens up new possibilities for developing functionalized piperazines and 1,4-diazepanes (Dekeukeleire et al., 2012).
Synthesis and Antiproliferative Activity of 1-Phenyl-2-(4-aryl-1,4-diazepan-2-ylidene)ethanone
Research Insight : A study focusing on the synthesis and antiproliferative activity of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]-diazepin-2-ylidene)-ethanones demonstrated that the compounds exhibited cytotoxic activity in vitro against seven human cancer cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Liszkiewicz, 2002).
Synthesis of Novel Benzofuran Based Analogues of Chalcone and 1,4-Benzodiazepine
Research Insight : A series of novel benzofuran based analogues of chalcone and 1,4-benzodiazepine were synthesized and evaluated for their antimicrobial activity. The compounds showed potent antibacterial and antifungal activities, indicating their potential as antimicrobial agents. Docking studies provided insights into the molecular interactions responsible for the observed activity (Shankar et al., 2016).
Safety and Hazards
特性
IUPAC Name |
[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-7-2-8-15(10-9-14)13-5-3-12(11-16)4-6-13/h3-6,16H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPOSPVFLJMLQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594656 |
Source


|
| Record name | [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |
CAS RN |
898289-58-2 |
Source


|
| Record name | 4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














